molecular formula C17H32N2O B7459906 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide

Cat. No. B7459906
M. Wt: 280.4 g/mol
InChI Key: CPGSBMJAHVRQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic properties. BPC-157 is derived from a naturally occurring peptide found in the gastric juice of humans. The synthetic version of BPC-157 has been shown to have a range of beneficial effects on the body, including promoting tissue repair and reducing inflammation.

Mechanism of Action

The exact mechanism of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines that are involved in tissue repair and inflammation. It has also been shown to have antioxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects on the body, including:
1. Promoting the production of growth factors and cytokines involved in tissue repair and inflammation.
2. Reducing inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
3. Promoting the healing of damaged tissues, including tendons, ligaments, and muscles.
4. Stimulating angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is its potential to promote tissue repair and reduce inflammation. This makes it a useful tool for studying conditions associated with tissue damage and inflammation. However, one limitation of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is that it can be expensive to synthesize and purify, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide. Some of the areas that could be explored include:
1. Further studies on the mechanisms of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, to better understand how it promotes tissue repair and reduces inflammation.
2. Clinical trials to evaluate the safety and efficacy of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in humans, for a range of conditions.
3. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in combination with other therapeutic agents, to enhance its effects.
4. Investigations into the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
5. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

Synthesis Methods

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step using protected amino acids that are attached to a solid support. The amino acids are then deprotected and coupled together to form the peptide chain. Once the peptide is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic applications in a range of conditions. Some of the areas where 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has shown promise include:
1. Tissue Repair: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to promote the healing of damaged tissues, including tendons, ligaments, and muscles. It has been studied in animal models of tendon and ligament injuries, and has been found to accelerate the healing process.
2. Inflammation: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This makes it a potential therapeutic agent for conditions associated with chronic inflammation, such as inflammatory bowel disease.
3. Gastrointestinal Disorders: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied for its potential to treat a range of gastrointestinal disorders, including ulcers, inflammatory bowel disease, and leaky gut syndrome. It has been shown to promote the healing of damaged tissues in the gut and reduce inflammation.

properties

IUPAC Name

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h14-16,18H,2-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGSBMJAHVRQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide

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